![molecular formula C10H7ClN2O B1487074 6-(3-Chlorophenyl)pyrimidin-4-ol CAS No. 1692752-85-4](/img/structure/B1487074.png)
6-(3-Chlorophenyl)pyrimidin-4-ol
Overview
Description
“6-(3-Chlorophenyl)pyrimidin-4-ol” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Anticancer Activity
6-(3-Chlorophenyl)pyrimidin-4-ol: has shown promising results in the field of oncology. Studies have indicated that derivatives of this compound exhibit in vitro cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549). The presence of the phenyl group and the pyrimidin-4-ol moiety contribute to its inhibitory activity, with IC50 values in the micromolar range, suggesting potential as anticancer agents .
Free Radical Scavenging
This compound also plays a role in antioxidant research . The pyrimidin-4-ol core is associated with free radical scavenging activity, which is crucial in combating oxidative stress in biological systems. This property can be harnessed in developing therapeutic agents that protect cells from damage caused by free radicals .
Enzyme Inhibition
The structural similarity of 6-(3-Chlorophenyl)pyrimidin-4-ol to purines makes it a candidate for enzyme inhibition studies. It has been used to explore the inhibition of various protein kinases, which are key targets in the treatment of diseases like cancer. By inhibiting these enzymes, the compound can reduce cell division and induce apoptosis in tumor cells .
Drug Design and Synthesis
In pharmaceutical chemistry, this compound serves as a building block for the design and synthesis of novel drugs. Its versatile structure allows for the creation of a wide array of derivatives with potential pharmacological properties, including antiproliferative and antitumor activities .
Antiviral and Antimicrobial Research
The pyrazolo[3,4-d]pyrimidine scaffold, to which 6-(3-Chlorophenyl)pyrimidin-4-ol belongs, has been investigated for its antiviral and antimicrobial potential. This research is crucial in the development of new treatments for infectious diseases .
Neurodegenerative Disease Treatment
There is interest in the application of this compound in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it a valuable compound for developing treatments for conditions like Parkinson’s disease .
Renal Cancer Treatment
Recent studies have highlighted the effectiveness of 6-(3-Chlorophenyl)pyrimidin-4-ol derivatives against renal cancer cell lines. This opens up new avenues for the treatment of kidney cancer, with the potential for more targeted and effective therapies .
Chemotherapy Enhancement
Finally, the compound’s role in enhancing the efficacy of chemotherapy is being explored. By combining it with existing chemotherapeutic agents, researchers aim to improve the selectivity and pharmacokinetic profiles of cancer treatments, thereby reducing side effects and improving patient outcomes .
Safety and Hazards
The safety data sheet for a similar compound, pyrimidin-4-ol, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-(3-chlorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOUASUTAQNBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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